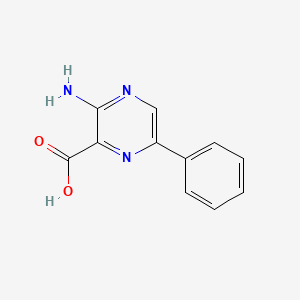

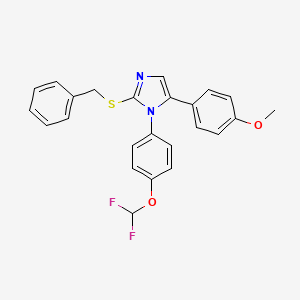

1-(4-氯-2-氟苯基)-N-(1-氰基环丙基)-5-甲基三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" is a synthetic molecule that appears to be structurally related to a class of compounds known for their potential antitumor activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with variations in their halogen substitutions and attached functional groups have been synthesized and evaluated for their biological activities, particularly against cancer cell lines.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an isocyanato-substituted benzene with an aminated indazole, as seen in the synthesis of compounds in papers , , , and . These syntheses often start from 2,6-difluorobenzonitrile, which undergoes amination with morpholine and subsequent cyclization with hydrazine hydrate to form the indazole core. The final condensation step introduces the phenyl group with the desired halogen substitutions. Although the exact synthesis of "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" is not detailed, it likely follows a similar synthetic route with appropriate modifications to introduce the cyanocyclopropyl and triazole groups.

Molecular Structure Analysis

The crystal structures of similar compounds have been determined and show that these molecules can adopt conformations where the rings are oriented at specific dihedral angles to each other, as seen in paper . The orientation of these rings can influence the molecule's ability to interact with biological targets. The exact molecular structure of the compound would need to be determined to understand its potential interactions fully.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically condensation reactions, as mentioned earlier. Additionally, the presence of reactive functional groups like isocyanato and halogens suggests that these compounds could participate in further chemical transformations. For example, the fluorometric method described in paper involves the transformation of a triazole compound into a fluorophore in an alkaline solution, indicating that the triazole moiety can undergo nucleophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide" would likely include moderate solubility in organic solvents, given the presence of both polar (cyano, carboxamide) and nonpolar (phenyl, methyl) groups. The halogen atoms could also influence the compound's lipophilicity, which is important for its potential as a drug candidate. The crystal structure, melting point, and other physical properties would need to be determined experimentally. The biological activities of similar compounds have been evaluated, with some showing inhibitory effects on cancer cell proliferation , suggesting that the compound may also possess such activities.

科学研究应用

合成和结构分析

已合成结构相似的化合物并确定其晶体结构,有助于了解其与生物靶标的潜在相互作用。例如,报道了 3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺的合成,重点介绍了其对某些癌细胞系的抗肿瘤活性,因为它具有抑制细胞增殖的能力 (郝等人,2017)。

生物活性及应用

对具有相似骨架化合物的研究揭示了多种生物活性,包括抗肿瘤、抗菌和抗病毒特性,表明在药物开发中的潜在应用。例如,掺杂非布索坦的新型哌嗪脲和硫脲衍生物显示出有希望的抗病毒和抗菌活性 (雷迪等人,2013)。另一项关于作为合成取代吡唑的构建模块的烯胺酮的研究探讨了它们的抗肿瘤和抗菌活性,提供了对其在药物化学中的用途的见解 (利雅得,2011)。

化学修饰和药物发现

三唑 N-氧化物和 N-甲氧基三唑鎓盐的修饰以将各种取代基引入三唑核中,说明了这些化合物在药物设计和合成中的多功能性 (Begtrup 和 Holm,1981)。化学修饰的这种灵活性使得能够为特定的生物靶标创建具有定制化特性的分子。

属性

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O/c1-8-12(13(22)18-14(7-17)4-5-14)19-20-21(8)11-3-2-9(15)6-10(11)16/h2-3,6H,4-5H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJHPXHXXWIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)

![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)